molecular formula C16H15N3OS B11567037 1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11567037
M. Wt: 297.4 g/mol
InChI Key: YHYGZKJGFQLXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl, dimethyl, and thienylmethylene groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-thienylmethylene aldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The reaction proceeds smoothly under mild conditions, favoring the retention of labile ester groups and resulting in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar pyrazolone derivatives suggests that the process can be adapted for larger-scale production. The use of common solvents like methanol and ethanol, along with mild reaction conditions, makes the synthesis amenable to industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienylmethylene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form metal complexes, which may enhance its biological activity. The presence of the thienylmethylene group allows for interactions with specific enzymes and receptors, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,5-dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one lies in its thienylmethylene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 105949-51-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OSC_{16}H_{15}N_{3}OS. It features a pyrazole core substituted with a thienylmethylene group, which is critical for its biological activity. The compound's structure can be represented as follows:

Structure 1 5 Dimethyl 2 phenyl 4 2 thienylmethylene amino 1 2 dihydro 3H pyrazol 3 one\text{Structure }\text{1 5 Dimethyl 2 phenyl 4 2 thienylmethylene amino 1 2 dihydro 3H pyrazol 3 one}

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain synthesized derivatives showed promising results in inhibiting the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
Derivative AS. aureus15
Derivative BE. coli18

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. It was found to inhibit the release of pro-inflammatory cytokines like TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the compound could be a candidate for treating inflammatory diseases.

3. Anticancer Activity

The anticancer effects of this compound have also been investigated. In vitro assays demonstrated that it effectively reduced the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth inhibition percentages were recorded as follows:

Cell LineGrowth Inhibition (%)
HeLa54.25
HepG238.44

The biological activities of this compound are believed to stem from its ability to modulate various biochemical pathways. For example, its anti-inflammatory effects are linked to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation and immune responses . Additionally, its anticancer properties may involve the induction of apoptosis in tumor cells through the activation of caspases .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on this pyrazole structure. The study highlighted that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, introducing different substituents on the thienyl group enhanced antimicrobial efficacy while maintaining low toxicity towards normal cells .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(thiophen-2-ylmethylideneamino)pyrazol-3-one

InChI

InChI=1S/C16H15N3OS/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3

InChI Key

YHYGZKJGFQLXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.